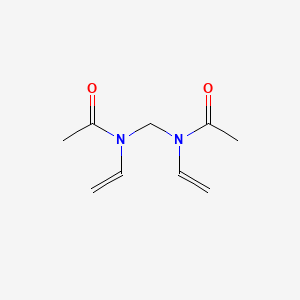

N,N'-Methylenebis(N-ethenylacetamide)

Description

Structure

3D Structure

Properties

CAS No. |

138369-37-6 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

N-[[acetyl(ethenyl)amino]methyl]-N-ethenylacetamide |

InChI |

InChI=1S/C9H14N2O2/c1-5-10(8(3)12)7-11(6-2)9(4)13/h5-6H,1-2,7H2,3-4H3 |

InChI Key |

YJCQTPFTGWFXGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CN(C=C)C(=O)C)C=C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for N,n Methylenebisacrylamide

Established Synthetic Methodologies for N,N'-Methylenebisacrylamide Production

Traditional methods for synthesizing N,N'-Methylenebisacrylamide have been well-documented, primarily involving the reaction of amides with aldehydes or acyl chlorides. These foundational pathways remain relevant in industrial and laboratory settings.

Reaction of Acrylamide (B121943) with Formaldehyde (B43269) in N,N'-Methylenebisacrylamide Synthesis

A prevalent and established method for producing N,N'-Methylenebisacrylamide involves the reaction of acrylamide with formaldehyde. wikipedia.orgnbinno.com This condensation reaction is typically conducted in an aqueous solution. The process is generally catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is performed in the presence of a polymerization inhibitor like copper(I) chloride or hydroquinone (B1673460) to prevent the premature polymerization of the acrylamide monomer. wikipedia.orggoogle.com

The reaction mechanism proceeds through an intermediate, N-hydroxymethylacrylamide, which is formed from the initial reaction of acrylamide and formaldehyde. wikipedia.org This intermediate can be detected in alkaline solutions. In an acidic environment, it further reacts with another molecule of acrylamide to yield the final N,N'-Methylenebisacrylamide product. wikipedia.org Yields for this method are typically reported to be in the range of 60% to 80%. wikipedia.org Alternative sources of formaldehyde, such as paraformaldehyde, can also be used, sometimes in different solvents like 1,2-dichloroethane. wikipedia.org

Table 1: Reaction Parameters for Acrylamide and Formaldehyde Synthesis

| Parameter | Description |

|---|---|

| Reactants | Acrylamide, Formaldehyde (or Paraformaldehyde) |

| Catalyst | Sulfuric Acid or Hydrochloric Acid |

| Inhibitor | Copper(I) Chloride, Hydroquinone, Phenothiazine |

| Solvent | Water, 1,2-dichloroethane |

| Intermediate | N-hydroxymethylacrylamide |

| Typical Yield | 60-80% |

Synthesis of N,N'-Methylenebisacrylamide via Methylenebisamide and Acryloyl Chloride

An alternative synthetic route to N,N'-Methylenebisacrylamide starts with methylenebisamide and acryloyl chloride. chemicalbook.com This method is based on a nucleophilic substitution reaction where the amide groups of methylenebisamide are acylated by acryloyl chloride. chemicalbook.com This process converts the amide functionalities into the desired acrylamide groups, linked by the central methylene (B1212753) bridge. chemicalbook.com The synthesis is typically performed under controlled conditions to ensure high purity and yield of the final product. chemicalbook.com

Catalytic Approaches in N,N'-Methylenebisacrylamide Synthesis

To improve the efficiency, yield, and sustainability of N,N'-Methylenebisacrylamide synthesis, various catalytic systems have been explored. These can be broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages.

Homogeneous Catalysis for Enhanced N,N'-Methylenebisacrylamide Yield

Homogeneous catalysts, which exist in the same phase as the reactants, have been shown to be effective in the synthesis of N,N'-Methylenebisacrylamide. nih.govmatthey.com In this setup, the catalyst is dissolved in the reaction mixture. matthey.com Studies have investigated the use of various metal complexes as homogeneous catalysts. For instance, copper(II) acetate (B1210297) has been used as a catalyst in the reaction of acrylamide and formaldehyde, yielding N,N'-Methylenebisacrylamide. nih.gov One study reported a yield of 52% when using copper(II) acetate with hydrochloric acid and a 60% yield when using sodium bisulfate instead of HCl. researchgate.net However, homogeneous catalysts can be difficult to separate from the final product, which can pose a challenge for purification and catalyst recycling. nih.govresearchgate.net

Table 2: Comparison of Homogeneous Catalysts in MBAA Synthesis

| Catalyst | Co-catalyst/Acid | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cu(II) acetate | HCl | 1.5 | 52 |

| Cu(II) acetate | NaHSO₄ | 2 | 60 |

| Cu(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Pd(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Fe(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Ni(II) glyoxime | NaHSO₄ | 2 | No conversion |

Data sourced from a study on novel catalyst systems. researchgate.net

Heterogeneous Catalysis in N,N'-Methylenebisacrylamide Production

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of easy separation from the reaction mixture and potential for reuse. nih.govuniv-artois.fr This makes them particularly attractive for industrial applications. nih.gov Research has demonstrated the successful application of heterogeneous catalysts in producing N,N'-Methylenebisacrylamide.

One study reported a remarkable 95% yield using a heterogeneous Cu(II) catalyst containing carboxylate group ligands. nih.govnih.gov This catalyst also demonstrated good reusability over several reaction cycles, with no significant decrease in conversion after four tests. nih.gov Another example involves a catalyst designated as Cat HPM/MCM, where phosphomolybdic acid is supported on an MCM-41 molecular sieve. chemicalbook.com This catalyst was used in the reaction of acrylamide and paraformaldehyde, resulting in a product recovery rate of 87.54% after crystallization. chemicalbook.com The high thermal stability and ease of recovery by simple filtration are key benefits of these heterogeneous systems. nih.gov

Optimization Strategies for N,N'-Methylenebisacrylamide Purity and Reaction Efficiency

Optimizing the synthesis of N,N'-Methylenebisacrylamide is crucial for ensuring high purity and maximizing reaction efficiency, which directly impacts its performance in polymerization applications. nbinno.com Key strategies involve the precise control of reaction conditions and the implementation of effective purification methods.

The efficiency of the synthesis can be significantly influenced by parameters such as temperature, pH, and the concentration of reactants, catalysts, and initiators. For example, adjusting the temperature can control the reaction rate and minimize the formation of byproducts. google.com The concentration of the crosslinker (MBAA) itself is a critical factor that affects the properties of the resulting polymers. researchgate.netmdpi.com Therefore, controlling the synthesis to achieve a specific concentration and purity is essential.

Purification is a critical final step to obtain high-purity N,N'-Methylenebisacrylamide. A common and effective method for purifying the crude product is recrystallization. wikipedia.org Solvents such as an acetone (B3395972)/water mixture have been successfully used to recrystallize crude N,N'-Methylenebisacrylamide, effectively removing impurities and unreacted starting materials. wikipedia.org The final product is typically a white crystalline solid. chemicalbook.com Careful execution of these optimization and purification strategies is vital for producing N,N'-Methylenebisacrylamide that meets the stringent requirements for its various applications. nbinno.com

Influence of Reaction Parameters on N,N'-Methylenebisacrylamide Synthesis Outcomes

The synthesis of N,N'-Methylenebisacrylamide (MBAA) from acrylamide and formaldehyde is a well-established process, but the yield and purity of the final product are highly dependent on the precise control of several key reaction parameters. nbinno.comgoogle.com The reaction generally proceeds under acidic conditions, where an intermediate, N-hydroxymethylacrylamide, is formed and subsequently reacts with another molecule of acrylamide to yield MBAA. wikipedia.org The optimization of parameters such as catalyst type, temperature, reaction time, and pH is crucial for maximizing reaction efficiency and minimizing byproduct formation. nbinno.com

Catalyst Selection: The choice of catalyst is one of the most critical factors influencing the synthesis outcome. Acid catalysts are commonly employed to facilitate the reaction. nbinno.com Sulfuric acid and hydrochloric acid have been traditionally used, leading to yields in the range of 60 to 80%. google.comwikipedia.org More recent research has explored various metal catalysts to improve yields and reaction conditions. nih.gov Studies have shown that certain copper (II) complexes can significantly enhance product yield. For instance, a Cu(II) catalyst featuring carboxylate group ligands has been reported to achieve a remarkable yield of 95%. nih.govresearchgate.netnih.gov The acid co-catalyst also plays a role; substituting hydrochloric acid with sodium bisulfate (NaHSO₄) in conjunction with a Cu(II) acetate catalyst was found to increase the yield from 52% to 60%. nih.gov However, not all metal complexes are effective, with some Pd(II), Fe(II), and Ni(II) catalysts showing no conversion under specific conditions. researchgate.net

| Catalyst System | Acid Component | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Cu(II) acetate | HCl | 1.5 | 52 |

| Cu(II) acetate | NaHSO₄ | 2 | 60 |

| Cu(II) glyoxime | NaHSO₄ | 2 | No Conversion |

| Pd(II) glyoxime | NaHSO₄ | 2 | No Conversion |

| Fe(II) glyoxime | NaHSO₄ | 2 | No Conversion |

| Ni(II) glyoxime | NaHSO₄ | 2 | No Conversion |

| Cu(II) carboxylate | NaHSO₄ | 2 | 95 |

The data in this table is sourced from a 2017 study on novel catalyst systems for MBAA synthesis. nih.govresearchgate.net

Temperature and Reaction Time: Reaction temperature and duration are interdependent parameters that must be carefully controlled. The synthesis is typically conducted at elevated temperatures, with ranges between 65 °C and 85 °C being common. google.comnih.gov For example, a process using sulfuric acid as a catalyst may involve heating to 65 °C for 2.3 hours. google.com Another method using a Cu(II) carboxylate catalyst involves refluxing at 80–85 °C for approximately two hours. nih.gov Insufficient heating or reaction time can lead to incomplete conversion, while excessive temperature or time can promote the formation of undesirable byproducts.

pH Control: The pH of the reaction medium is a critical parameter due to the reaction mechanism. The synthesis requires acidic conditions to promote the decomposition of the N-hydroxymethylacrylamide intermediate into the final N,N'-Methylenebisacrylamide product. wikipedia.org The intermediate can be detected in alkaline solutions, and under basic conditions, MBAA can undergo further reactions with formaldehyde, highlighting the necessity of maintaining an acidic environment for optimal synthesis. wikipedia.org

Polymerization Inhibitors: Given that the reactant (acrylamide) and the product (MBAA) both contain reactive vinyl groups, there is a significant risk of polymerization during synthesis. To prevent this, a polymerization inhibitor is typically added to the reaction mixture. Commonly used inhibitors include copper(I) chloride, phenothiazine, and MEHQ (p-hydroxyanisole). google.comwikipedia.org

Purification Techniques for N,N'-Methylenebisacrylamide

After synthesis, the crude N,N'-Methylenebisacrylamide product contains unreacted starting materials, catalyst residues, and various byproducts. Therefore, a robust purification process is essential to obtain a product of high purity suitable for its intended applications. The primary methods for purifying crude MBAA involve filtration, washing, and recrystallization.

The initial step in purification is typically the isolation of the solid crude product from the reaction mixture. This is achieved by cooling the reaction slurry to induce crystallization, followed by filtration. google.com The resulting solid cake is often washed to remove soluble impurities. One detailed procedure describes washing the filtered silica (B1680970) microsphere catalyst with hot deionized water (approx. 65 °C) to recover the product. chemicalbook.com

The most effective and widely used technique for purifying crude MBAA is recrystallization. wikipedia.org This process leverages the differences in solubility between MBAA and the impurities in a given solvent or solvent system at different temperatures.

Recrystallization Solvents: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve MBAA well at high temperatures but poorly at low temperatures, while the impurities should remain either highly soluble or insoluble at all temperatures.

Acetone/Water: A mixture of acetone and water is a frequently cited solvent system for the recrystallization of crude MBAA derived from the reaction of acrylonitrile (B1666552) and formaldehyde. wikipedia.org

Water, Ethanol, Methanol: N,N'-Methylenebisacrylamide is soluble in water, ethanol, and methanol, indicating these solvents may also be suitable for recrystallization procedures. fishersci.com

A typical recrystallization process involves dissolving the crude MBAA in a minimum amount of a suitable hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of MBAA decreases, leading to the formation of purified crystals. One documented method involves concentrating the aqueous filtrate under vacuum, then cooling the solution to 5 °C and allowing it to stand for 24 hours to maximize crystal formation. chemicalbook.com The purified crystals are then collected by filtration and dried to remove any residual solvent. google.com

| Technique | Description | Key Parameters |

|---|---|---|

| Filtration & Washing | Initial isolation of the crude solid product from the reaction mixture. | Cooling temperature, wash solvent (e.g., water). |

| Recrystallization | Primary method for achieving high purity by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Solvent choice (e.g., Acetone/Water, Ethanol), cooling rate, crystallization time. |

| Vacuum Concentration | Removal of excess solvent from the filtrate before crystallization to increase the yield of the purified product. | Temperature and pressure (e.g., 60°C, 80mmHg). chemicalbook.com |

| Drying | Final step to remove residual solvent from the purified crystals. | Drying temperature (e.g., 75-85 °C). google.com |

Polymerization Mechanisms Mediated by N,n Methylenebisacrylamide

Free Radical Polymerization and N,N'-Methylenebisacrylamide

Free radical polymerization is the most common method for preparing polymers from MBAm and its comonomers, such as acrylamide (B121943). This process involves the sequential steps of initiation, propagation, and termination. cmu.edu

Initiation Systems for N,N'-Methylenebisacrylamide Polymerization

The initiation of free radical polymerization in systems containing N,N'-Methylenebisacrylamide can be achieved through various methods, each with its own advantages depending on the desired application and polymerization conditions. The most common initiation systems are redox, thermal, and photoinitiation. wikipedia.org

Redox Initiation: Redox initiation systems are widely used for the aqueous polymerization of acrylamide and MBAm, as they can generate free radicals at mild temperatures. These systems consist of an oxidizing agent and a reducing agent. A common example is the use of a persulfate, such as ammonium (B1175870) persulfate (APS), as the oxidizing agent, and a tertiary amine, like N,N,N',N'-tetramethylethylenediamine (TEMED), as the accelerator. researchgate.net The interaction between the oxidizing and reducing agents generates radicals that initiate polymerization. Other redox pairs, such as ceric salt/organic reducing agent systems, have also been employed. researchgate.net

Thermal Initiation: Thermal initiators are compounds that decompose upon heating to produce free radicals. The rate of decomposition is temperature-dependent. For the polymerization of MBAm, water-soluble azo initiators and peroxides are suitable. wikipedia.org An example of a water-soluble peroxide catalyst is potassium persulfate. The choice of thermal initiator is dictated by the desired polymerization temperature.

Photoinitiation: Photoinitiators are compounds that, upon absorption of light (usually in the UV or visible range), generate free radicals. wikipedia.org This method offers spatial and temporal control over the polymerization process. Photoinitiators are classified as either Type I, which undergo unimolecular bond cleavage to form radicals, or Type II, which require a co-initiator to produce radicals. researchgate.net The use of photoinitiators is particularly advantageous for applications requiring the formation of patterned gels or thin films. wikipedia.org

| Initiation System | Examples | Typical Conditions | Advantages |

|---|---|---|---|

| Redox Initiation | Ammonium Persulfate (APS) / N,N,N',N'-tetramethylethylenediamine (TEMED) | Aqueous solution, room temperature | Mild reaction conditions, rapid polymerization |

| Thermal Initiation | Potassium Persulfate, Azo compounds (e.g., V-50) | Elevated temperatures (e.g., 40-80°C) | Control over initiation rate by temperature |

| Photoinitiation | Irgacure 2959, Eosin Y with a co-initiator | UV or visible light irradiation | Spatial and temporal control of polymerization |

Propagation and Chain Transfer in N,N'-Methylenebisacrylamide-Containing Systems

Once initiated, the free radical on the monomer or initiator fragment rapidly adds to a monomer molecule, marking the beginning of the propagation stage. cmu.edu In systems containing MBAm, the propagation involves the addition of monomer units (e.g., acrylamide) and the crosslinker (MBAm) to the growing polymer chain.

A significant aspect of MBAm polymerization is the potential for intramolecular cyclization. nih.gov This occurs when a growing polymer chain with a pendant vinyl group from an incorporated MBAm molecule reacts with the radical center on the same chain, forming a cyclic structure. nih.govyoutube.com This process is a form of chain transfer and competes with the intermolecular crosslinking reaction. nih.gov Primary intramolecular cyclization is reported to be largely independent of the crosslinker concentration but is influenced by the total monomer concentration. nih.gov

Chain transfer to other molecules, such as a solvent, monomer, or a chain transfer agent, can also occur, leading to the termination of one polymer chain and the initiation of another. bonlab.info The use of chain transfer agents is a common strategy to control the molecular weight of the resulting polymer. libretexts.org

Termination Mechanisms in N,N'-Methylenebisacrylamide Polymerization

The termination of growing polymer chains in free radical polymerization occurs when two radical species react with each other. nih.gov The two primary mechanisms for bimolecular termination are combination (or coupling) and disproportionation. nih.gov In combination, two growing polymer chains join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. nih.gov

In the context of MBAm polymerization, as the reaction proceeds and a crosslinked network begins to form, the mobility of the growing polymer chains becomes restricted. nih.gov This leads to a decrease in the rate of termination, a phenomenon known as the gel effect or Trommsdorff–Norrish effect. As a result, the termination becomes diffusion-controlled. nih.gov The relative contribution of combination versus disproportionation can be influenced by the specific monomer and the reaction temperature. For acrylates, disproportionation has been suggested as a significant termination pathway. chemicalbook.com

Crosslinking Mechanisms Initiated by N,N'-Methylenebisacrylamide

The defining characteristic of N,N'-Methylenebisacrylamide is its ability to act as a crosslinking agent, which is fundamental to the formation of three-dimensional polymer networks.

Formation of Three-Dimensional Polymer Networks via N,N'-Methylenebisacrylamide

N,N'-Methylenebisacrylamide is a bifunctional monomer, meaning it has two reactive vinyl groups. researchgate.net During polymerization, after one of the vinyl groups of an MBAm molecule has reacted and been incorporated into a growing polymer chain, the second vinyl group remains available for further reaction. This pendant vinyl group can then react with another growing polymer chain, creating a covalent bond that links the two chains together. This process is known as intermolecular crosslinking.

The repetition of this intermolecular crosslinking at multiple points throughout the polymerizing system leads to the formation of a vast, three-dimensional network. This network structure is what imparts the characteristic properties to the resulting material, such as the ability of hydrogels to swell and retain large amounts of water while maintaining their structural integrity. researchgate.net The point at which a continuous network is formed throughout the reaction vessel is known as the gel point. nih.gov

Control of Crosslink Density in N,N'-Methylenebisacrylamide-Based Polymers

The density of crosslinks within the polymer network is a critical parameter that significantly influences the properties of the final material, such as its mechanical strength, swelling behavior, and porosity. The primary method for controlling the crosslink density in polymers synthesized with MBAm is by adjusting the initial concentration of the crosslinker relative to the monomer. nih.gov

An increase in the concentration of MBAm leads to a higher crosslink density. This results in a more tightly crosslinked network with smaller pores, which generally leads to a decrease in the equilibrium swelling ratio of hydrogels. Conversely, a lower concentration of MBAm results in a lower crosslink density, a looser network structure, and a higher swelling capacity. Therefore, by carefully controlling the monomer-to-crosslinker ratio, the properties of the resulting polymer can be tailored for specific applications. nih.gov

| MBAm Concentration | Resulting Crosslink Density | Effect on Polymer Network Structure | Typical Impact on Hydrogel Swelling |

|---|---|---|---|

| Low | Low | Loosely crosslinked, larger mesh size | High swelling capacity |

| High | High | Tightly crosslinked, smaller mesh size | Low swelling capacity |

Impact of Crosslinking on Polymer Network Structural Integrity

N,N'-Methylenebisacrylamide (MBA) plays a crucial role as a crosslinking agent in polymerization reactions, fundamentally influencing the structural integrity and physical properties of the resulting polymer network. nih.gov By forming covalent bonds and creating crosslinks between polymer chains, MBA transforms linear polymers into a robust three-dimensional network. This network structure is essential for maintaining the firmness and enhancing the mechanical strength and stability of the polymer, commonly a polyacrylamide gel.

The density of these crosslinks is a critical parameter that can be adjusted to tailor the polymer's properties for specific applications. An increase in the concentration of the crosslinking agent leads to a higher crosslink density, which in turn restricts the movement of the polymer chains. mdpi.com This restriction results in a more compact and rigid structure. mdpi.com Research has demonstrated a direct correlation between the mass ratio of the crosslinking agent and the mechanical properties of the hydrogel. For instance, as the cross-linking agent mass ratio increases, the mechanical strength of the polymer network is enhanced. mdpi.com However, this increased rigidity and compactness also affects other properties, such as the swelling capacity. A higher cross-linking density reduces the pore size and volume within the hydrogel, thereby decreasing its ability to absorb and retain water. mdpi.com

Studies investigating polyacrylic acid hydrogels have quantified the effects of varying MBA concentrations on the polymer's physical characteristics. The degree of crosslinking directly impacts the swelling degree, water loss rate, and mechanical strength of the resulting hydrogel. mdpi.com An increase in the cross-linker concentration leads to a decrease in the swelling ratio as the tighter network structure limits the uptake of solvent. mdpi.comresearchgate.net

The following table summarizes experimental findings on the effect of the cross-linking agent mass ratio on the mechanical properties of hydrogels under UV curing conditions. mdpi.com

| Cross-linking Agent Mass Ratio (%) | Maximum Mechanical Tensile Strength (kPa) | Maximum Mechanical Compressive Strength (MPa) |

| 2.91 | - | 0.16 |

| 3.85 | 139 | - |

Data derived from studies on N,N'-methylenebisacrylamide cross-linked polyacrylic acid hydrogels. mdpi.com

This controlled modification of the polymer network highlights the importance of the crosslinker concentration in engineering materials with specific structural integrity and performance characteristics for applications ranging from gel electrophoresis to drug delivery systems. chemicalbook.com

Cyclopolymerization Utilizing N,N'-Methylenebisacrylamide

Beyond its primary function as a crosslinking agent to form insoluble gels, N,N'-Methylenebisacrylamide, a symmetric and unconjugated divinyl monomer, can undergo a distinct polymerization pathway known as cyclopolymerization. wikipedia.org This process, conducted with suitable initiators, allows for the formation of linear, soluble polymers, a stark contrast to the crosslinked networks typically produced. wikipedia.org The mechanism involves an alternating intramolecular and intermolecular propagation of the growing radical chains. tandfonline.com

Creation of Cyclic Structures within Polymer Backbones

During the cyclopolymerization of N,N'-Methylenebisacrylamide, the propagation of the polymer chain involves a cyclization step. tandfonline.com After the initial vinyl group of a monomer unit is added to a growing polymer chain, the resulting radical can attack the second vinyl group within the same monomer unit. This intramolecular reaction forms a cyclic structure directly within the polymer backbone. epa.gov This process is favored under certain reaction conditions, such as in dilute solutions where the probability of intermolecular reactions is reduced. The resulting polymer backbone is thus constructed from a series of ring structures. wikipedia.org Specifically, the cyclopolymerization of MBA leads to the creation of five- and seven-membered rings within the linear polymer chain. wikipedia.org This ring formation prevents the second vinyl group from participating in intermolecular crosslinking, which would otherwise lead to an insoluble gel network.

Formation of Soluble Polymers through N,N'-Methylenebisacrylamide Cyclopolymerization

The formation of cyclic structures is the key to producing soluble polymers from a divinyl monomer like N,N'-Methylenebisacrylamide. wikipedia.org By effectively consuming the second vinyl group in an intramolecular cyclization reaction, the potential for intermolecular crosslinking between different polymer chains is eliminated or significantly reduced. epa.gov Instead of forming a three-dimensional, insoluble network, the polymerization proceeds linearly, with each monomer unit being incorporated into the chain via the formation of a cyclic structure. wikipedia.org The resulting product is a linear polymer that remains soluble in appropriate solvents. wikipedia.org Kinetic studies have supported a reaction mechanism that involves the cyclopolymerization of the growing radicals, ultimately leading to these soluble, linear polymers whose backbones are characterized by the presence of the integrated five- and seven-membered rings. wikipedia.orgtandfonline.com

Copolymerization Studies of N,n Methylenebisacrylamide with Diverse Monomers

Copolymerization with Acrylamide (B121943) and Related Monomers

N,N'-Methylenebisacrylamide (MBA) is frequently copolymerized with acrylamide (AAm) to form crosslinked polyacrylamide hydrogels, materials with widespread applications in biochemistry, such as in gel electrophoresis, and in industries like adhesives and superabsorbents. wikipedia.org The radical copolymerization process, which can be initiated by methods including UV light or redox initiators, results in the formation of highly crosslinked gels. wikipedia.org

Kinetics of Acrylamide-N,N'-Methylenebisacrylamide Copolymerization.researchgate.net

The kinetics of the free-radical crosslinking copolymerization of acrylamide and N,N'-Methylenebisacrylamide in a solution are complex. A model based on Flory's gelation theory has been effectively applied to this system to understand the interplay between cross-linking and intramolecular cyclization reactions, which are crucial in determining the final network structure and properties of the hydrogel. acs.orgresearchgate.net Studies have shown that an intramolecular cyclization step often precedes propagation in the polymerization of MBA, a mechanism that helps explain the observed kinetic data. researchgate.net The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.netecust.edu.cn For instance, research on the aqueous polymerization of N,N'-Methylenebisacrylamide has found the rate to be proportional to the monomer concentration and dependent on the square root of the initiator concentration. researchgate.net

Influence of Monomer Ratios on Copolymer Structure and Properties.researchgate.netresearchgate.net

The ratio of acrylamide to N,N'-Methylenebisacrylamide is a critical parameter that dictates the properties of the resulting polyacrylamide gel, including crosslink density, pore size, and mechanical strength. unm.ac.id The properties of these gels are directly determined by the crosslink density. wikipedia.org

Varying the mole ratio of the monomer (AAm) to the crosslinker (MBA) significantly affects the hardness of the final ceramic product when used in gelcasting. One study found that ceramic hardness increased as the AAm:MBA ratio was raised from 6:1 to 18:1, with the hardest ceramic body (104 HB) achieved at the 18:1 ratio. unm.ac.id However, increasing the ratio further to 24:1 resulted in decreased hardness, potentially due to an increase in closed pores trapping degradation gases and making the structure more brittle. unm.ac.id

Experimental investigations have also noted that at a constant total monomer concentration, the critical conversion at the gel point displays a minimum at a specific percentage of the crosslinker. For example, at a 1.8 w/v % monomer concentration, this minimum occurs at 7.5 mol % of MBA, while at a 0.5 M total monomer concentration, the minimum is at 6 mol % MBA. researchgate.netresearchgate.net The swelling ratio of the resulting hydrogels is also influenced by the monomer/crosslinker ratio. researchgate.net

Below is an interactive data table summarizing the effect of the Acrylamide (AM) to Methylene-bis-acrylamide (MBAM) mole ratio on the hardness of porous ceramics.

| Mole Ratio (AM : MBAM) | Hardness (HB) |

| 6 : 1 | 85 |

| 12 : 1 | 98 |

| 18 : 1 | 104 |

| 24 : 1 | 95 |

Table 1: This table illustrates how the mole ratio of the monomer (Acrylamide) to the crosslinker (Methylene-bis-acrylamide) influences the hardness of the resulting porous ceramic, as measured by a Brinell Hardness tester. unm.ac.id

Copolymerization with Substituted Acrylamides and Acrylonitrile (B1666552).acs.org

N,N'-Methylenebisacrylamide can undergo radical copolymerization not only with acrylamide but also with substituted acrylamides and other vinylic monomers like acrylonitrile to form highly crosslinked gels. wikipedia.org The copolymerization of acrylonitrile with acrylamide, often facilitated by a crosslinker like MBA, can produce materials with specific thermal and aggregation behaviors. For instance, copolymers of acrylamide and acrylonitrile can exhibit upper critical solution temperature (UCST) behavior in water, where the phase transition temperature is influenced by the acrylonitrile content. rsc.org The synthesis of such copolymers can be carried out via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org Studies on the radical copolymerization of acrylonitrile with other monomers, such as 1-chloro-3-piperidino-2-propylacrylate, have been conducted in solvents like dimethylformamide, showing that the ratio of monomer units in the final copolymer is dependent on the relative activity of the co-monomers. e3s-conferences.org

Copolymerization with Methacrylic Acid and its Derivatives.researchgate.net

The copolymerization of N,N'-Methylenebisacrylamide with acrylic acid and its derivatives is a key process for creating pH-responsive hydrogels and other functional polymers. For example, N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles have been synthesized via distillation-precipitation polymerization. researchgate.net Research indicates that due to the greater activity ratio of MBA compared to acrylic acid (AA), the amount of crosslinker incorporated into the polymer structure is slightly higher than its initial molar percentage in the feed. researchgate.net These crosslinked poly(acrylic acid) particles have been explored as carriers for drugs, demonstrating pH-responsive release behavior. researchgate.net

Copolymerization with 2-Hydroxyethyl Methacrylate (B99206) for Composite Materials.google.com

A hydrophilic monolithic stationary phase for pressurized capillary electrochromatography has been successfully prepared through the in-situ copolymerization of 2-hydroxyethyl methacrylate (HEMA) and N,N'-Methylenebisacrylamide as a polar cross-linker. researchgate.net This copolymerization was conducted in a binary porogenic solvent system. The resulting composite material possesses hydroxyl and amino groups on its surface, which provide the polar sites necessary for hydrophilic interactions. The composition of the polymerization mixture, particularly the ratio of HEMA to MBA, was found to be a crucial factor in determining the properties and performance of the final monolithic column. researchgate.net Copolymers involving HEMA are also investigated for drug delivery applications, where the release dynamics can be governed by diffusion through the copolymer matrix. nih.gov

Determination and Significance of Reactivity Ratios in N,N'-Methylenebisacrylamide Copolymer Systems

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, which are crucial for predicting the composition and microstructure of the resulting copolymer. For systems involving N,N'-Methylenebisacrylamide (MBAA), also known as N,N'-Methylenebis(N-ethenylacetamide), understanding these ratios is key to tailoring the properties of the crosslinked polymers for various applications.

Determination of Reactivity Ratios

The reactivity ratios, r1 and r2, are defined as the ratio of the rate constant for a reactive polymer chain end adding its own type of monomer to the rate constant for it adding the other monomer. Several methods have been developed to determine these values from experimental data. Among the most common are the Fineman-Ross and Kelen-Tüdős methods, which are graphical techniques that linearize the copolymerization equation. rsc.orgscielo.org

The Fineman-Ross method rearranges the copolymer composition equation into a linear form, allowing for the determination of r1 and r2 from the slope and intercept of a plot of specific functions of the monomer feed and copolymer compositions. rsc.org Similarly, the Kelen-Tüdős method provides a more reliable graphical evaluation by introducing an arbitrary constant to ensure a more even distribution of data points. rsc.org These methods require carrying out copolymerization reactions at low conversions for various initial monomer feed ratios and analyzing the resulting copolymer composition, often through techniques like elemental analysis or nuclear magnetic resonance (NMR) spectroscopy. scielo.org

Significance of Reactivity Ratios

The values of the reactivity ratios provide significant insight into the structure of the copolymer chain:

r1 > 1 and r2 < 1 (or vice versa): One monomer is more reactive than the other. The copolymer will be enriched in the more reactive monomer.

r1 ≈ 1 and r2 ≈ 1: The two monomers have similar reactivities, leading to a random copolymer where the monomer units are arranged randomly along the chain.

r1 ≈ 0 and r2 ≈ 0: Each growing chain end prefers to react with the other monomer, resulting in an alternating copolymer.

r1 > 1 and r2 > 1: Both monomers prefer to add to their own type of radical, leading to the formation of a block copolymer with long sequences of each monomer.

The product of the reactivity ratios (r1 * r2) is also a useful indicator. If r1 * r2 = 1, the system is considered ideal, and the copolymer composition is determined solely by the monomer feed ratio and the relative reactivities of the two monomers. If r1 * r2 < 1, there is a tendency towards alternation, and if r1 * r2 > 1, there is a tendency towards block copolymerization.

Reactivity Ratios in Acrylamide Copolymer Systems

While specific reactivity ratio data for N,N'-Methylenebisacrylamide with a wide range of monomers is not extensively documented in readily available literature, data from the copolymerization of acrylamide, a structurally similar monomer, can provide valuable insights. The following table presents reactivity ratios for the copolymerization of acrylamide (M1) with various other monomers (M2).

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Indication |

|---|---|---|---|---|---|

| Acrylamide | Methyl Methacrylate | 1.35 | 0.45 | 0.6075 | Random with tendency towards alternation |

| Acrylamide | Styrene (B11656) | 0.25 | 1.20 | 0.30 | Random with tendency towards alternation |

| Acrylamide | Vinyl Acetate (B1210297) | 4.0 | 0.1 | 0.40 | Random with tendency towards alternation |

Note: The data in this table is for acrylamide and is used here for illustrative purposes due to the limited availability of specific data for N,N'-Methylenebisacrylamide.

From this data, it can be inferred that in a copolymerization of acrylamide with methyl methacrylate, both monomers can add to the growing chain, with a slight preference for acrylamide adding to a methyl methacrylate radical and vice versa, leading to a random copolymer with some alternating tendency. In the case of acrylamide and styrene, styrene is more likely to add to a growing chain ending in a styrene unit, while an acrylamide-ended chain readily adds either monomer. With vinyl acetate, acrylamide is significantly more reactive, meaning the resulting copolymer would be rich in acrylamide units.

The presence of the second acrylamide group in N,N'-Methylenebisacrylamide would influence its reactivity relative to acrylamide, but the general trends observed with different types of comonomers (e.g., methacrylates, styrenics, vinyl esters) are expected to provide a foundational understanding for predicting the behavior of MBAA in copolymerization systems.

Hydrogel Systems Crosslinked by N,n Methylenebisacrylamide

Synthesis and Formation of N,N'-Methylenebisacrylamide-Crosslinked Hydrogels

The creation of hydrogels using N,N'-Methylenebisacrylamide (MBAm) as a crosslinker is a fundamental process in polymer chemistry. chemicalbook.com These hydrogels are typically synthesized through the free-radical copolymerization of a hydrophilic monomer, such as acrylamide (B121943) (AAm), with the bifunctional MBAm. tandfonline.comwikipedia.org The MBAm molecule contains two acrylamide groups linked by a methylene (B1212753) bridge, which allows it to form covalent bonds between growing polymer chains, leading to the formation of a three-dimensional network. chemicalbook.com This process transforms a liquid solution of monomers into a solid, water-swollen gel. wikipedia.org

The synthesis can be initiated using various methods, including thermal initiators, redox initiator systems, or UV light, which generate free radicals to start the polymerization reaction. wikipedia.org For instance, the polymerization of acrylamide with MBAm can be initiated by a redox couple like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TMEDA). semanticscholar.org

Gelation Processes in N,N'-Methylenebisacrylamide Systems

The gelation process in MBAm-crosslinked systems is characterized by the transition from a solution of linear or branched polymers to a continuous, macroscopic gel network. This transition occurs at a critical point known as the gel point. acs.org The process begins with the copolymerization of the monomer and the MBAm crosslinker. As the polymer chains grow, the MBAm molecules create crosslinks between them, leading to an increase in the average molecular weight and viscosity of the solution.

An important phenomenon during this process is intramolecular cyclization, where a pendant double bond on a growing polymer chain reacts with a radical on the same chain. epa.gov This reaction consumes crosslinker molecules without contributing to the formation of the infinite network and can delay the onset of gelation. epa.gov As the reaction proceeds, larger and more complex branched structures are formed until a single, continuous polymer network, spanning the entire reaction vessel, is created at the gel point. acs.org

Factors Influencing Gel Point and Macrogelation Phenomena

Monomer and Crosslinker Concentration: The concentrations of both the monomer and the MBAm crosslinker are critical. Increasing the crosslinker concentration generally leads to a more densely crosslinked network and an earlier onset of gelation. researchgate.net However, at very high crosslinker concentrations, the effect can be complex due to increased chances of intramolecular cyclization. acs.org The total monomer concentration also plays a role, with higher concentrations typically accelerating the polymerization rate. acs.org

Initiator Concentration: The concentration of the initiator affects the number of growing polymer chains. A higher initiator concentration can lead to the formation of more, but shorter, polymer chains, which can influence the network structure and the gel point. researchgate.net

Solvent: The choice of solvent can affect the solubility of the monomers and the conformation of the growing polymer chains, thereby influencing the gelation process.

The interplay of these factors determines the critical conversion at which the gel point is reached. For example, in the copolymerization of acrylamide and MBAm, the critical conversion at the gel point has been observed to show a minimum at a specific MBAm concentration (e.g., 6 mol%) when the total monomer concentration is kept constant. researchgate.net

search| Factor | Effect on Gelation | Underlying Mechanism | Reference |

|---|---|---|---|

| Crosslinker (MBAm) Concentration | Higher concentration generally leads to an earlier gel point and increased network density. | Increases the probability of intermolecular crosslinking between polymer chains. | researchgate.netresearchgate.net |

| Total Monomer Concentration | Higher concentration increases the rate of polymerization. | Increases the frequency of monomer addition to growing polymer chains. | acs.org |

| Initiator Concentration | Affects the number and length of polymer chains; can influence network structure. | Controls the rate of initiation, thereby determining the number of active polymerization sites. | researchgate.net |

| Temperature | Higher temperature increases the reaction rate. | Increases the rate of initiator decomposition and propagation of polymer chains. | semanticscholar.org |

Network Architecture and Structural Analysis of N,N'-Methylenebisacrylamide Hydrogels

The performance of a hydrogel is intrinsically linked to its internal network architecture. mdpi.com For MBAm-crosslinked hydrogels, this architecture is defined by the arrangement of the polymer chains and crosslinks, which in turn dictates properties such as porosity, mechanical strength, and swelling capacity. mdpi.com

Pore Size Distribution and Porosity Control in Hydrogel Matrices

The three-dimensional network of MBAm-crosslinked hydrogels creates a porous structure that entraps water. The size and distribution of these pores are critical for applications such as tissue engineering, where they must accommodate cells and facilitate nutrient transport. nih.gov The average pore size can significantly influence cell growth and penetration within the hydrogel matrix. nih.gov

The primary method for controlling pore size is by adjusting the concentration of the MBAm crosslinker. A higher crosslinker concentration leads to a higher crosslink density, which results in a more compact structure with smaller pores. mdpi.comresearchgate.net Conversely, decreasing the crosslinker concentration creates a looser network with larger pores. ekb.eg For instance, in polyacrylic acid hydrogels, increasing the mass ratio of the MBAm cross-linking agent led to a decrease in pore size and volume. mdpi.comresearchgate.net

Other methods to control porosity include:

Solvent Casting/Particle Leaching: This involves dispersing a porogen, such as salt particles of a controlled size, into the polymer solution before gelation. After the network is formed, the porogen is leached out, leaving behind a porous structure. nih.govmit.edu

Gas Foaming: A foaming agent like sodium bicarbonate can be mixed into the prepolymer solution. Upon decomposition, it releases gas (CO2), creating an interconnected pore structure within the hydrogel. This method has been used to create porous acrylic acid-acrylamide hydrogels with pore sizes ranging from 100 to 250 μm. nih.gov

Homogeneity and Heterogeneity of N,N'-Methylenebisacrylamide Crosslinked Networks

The spatial distribution of crosslinks within the hydrogel network determines its homogeneity. An ideal, homogeneous network would have a uniform distribution of crosslinks and consistent pore sizes throughout the material. However, MBAm-crosslinked hydrogels often exhibit significant heterogeneity. itu.edu.tr This structural inhomogeneity arises from several factors during the free-radical polymerization process.

One major cause is the difference in reactivity between the monomer and the crosslinker. In many systems, such as the polymerization of N-isopropylacrylamide (NIPAM) with MBAm, the crosslinker (MBAm) is consumed faster than the monomer. rsc.org This leads to the formation of densely crosslinked clusters or microgels early in the reaction. These clusters then become connected as the polymerization proceeds, resulting in a network with dense regions (from the initial clusters) and less dense regions in between. epa.govrsc.org This can create a core-shell structure in microgels, with a denser core and a less dense shell. rsc.org

The formation of these non-uniformities affects the mechanical and optical properties of the hydrogel. itu.edu.tr Techniques like transmission electron microscopy (TEM) have been developed to directly visualize these heterogeneous network architectures at the nanoscale, revealing the complex arrangement of polymer chains and defects within the structure. nih.govelsevierpure.com Efforts to create more homogeneous networks include methods like continuous monomer feeding, which compensates for the different reactivities of the monomer and crosslinker. rsc.org

Swelling Behavior and Responsiveness of N,N'-Methylenebisacrylamide Hydrogels to Environmental Stimuli

A defining characteristic of hydrogels is their ability to absorb and retain large volumes of water or biological fluids without dissolving. mdpi.com This swelling behavior is governed by a balance between the thermodynamic forces of mixing between the polymer and the solvent, which favor swelling, and the elastic retractive forces of the crosslinked network, which oppose expansion. mdpi.com The crosslink density, determined by the amount of MBAm, is a key factor; a higher crosslink density restricts chain mobility and leads to a lower equilibrium swelling ratio. mdpi.comekb.eg

Many MBAm-crosslinked hydrogels are designed to be "smart" or "stimuli-responsive," meaning their swelling behavior changes significantly in response to small changes in their external environment. mdpi.com This responsiveness is achieved by incorporating specific monomer units into the polymer network.

Temperature Responsiveness: By copolymerizing with monomers like N-isopropylacrylamide (NIPAAm), hydrogels can be made temperature-sensitive. Poly(NIPAAm)-based hydrogels exhibit a Lower Critical Solution Temperature (LCST), typically around 32-33°C. semanticscholar.orgresearchgate.net Below the LCST, the hydrogel is hydrophilic and swells with water. Above the LCST, it becomes hydrophobic, the polymer chains collapse, and the hydrogel shrinks, releasing the absorbed water. semanticscholar.orgresearchgate.net

pH Responsiveness: The incorporation of ionizable monomers containing acidic (e.g., acrylic acid) or basic groups allows the hydrogel to respond to changes in pH. mdpi.com At a pH where the groups are ionized (e.g., carboxyl groups deprotonated at high pH), electrostatic repulsion between the charged groups causes the network to expand, leading to increased swelling. mdpi.com Conversely, at a pH where the groups are neutral, the swelling is reduced. researchgate.net

Ionic Strength Responsiveness: The swelling of ionic hydrogels is also sensitive to the ionic strength of the surrounding solution. The presence of salts can shield the electrostatic repulsions between charged groups on the polymer chains, leading to a decrease in swelling. semanticscholar.org

search| Stimulus | Functional Monomer Example | Mechanism of Response | Effect on Swelling | Reference |

|---|---|---|---|---|

| Temperature (increase above LCST) | N-isopropylacrylamide (NIPAAm) | Hydrophilic-to-hydrophobic transition of polymer chains. | Shrinkage / De-swelling | semanticscholar.orgresearchgate.net |

| pH (increase for acidic hydrogels) | Acrylic Acid (AAc) | Ionization of carboxyl groups leads to electrostatic repulsion. | Increased Swelling | semanticscholar.orgmdpi.com |

| pH (decrease for basic hydrogels) | (Example: Aminoethyl methacrylate) | Ionization of amino groups leads to electrostatic repulsion. | Increased Swelling | mdpi.com |

| Ionic Strength (increase) | Any ionic monomer (e.g., AAc) | Shielding of electrostatic charges on polymer chains by salt ions. | Decreased Swelling | semanticscholar.org |

pH-Responsive Swelling Characteristics of N,N'-Methylenebisacrylamide Hydrogels

Hydrogels crosslinked with N,N'-Methylenebisacrylamide often exhibit significant pH-responsive swelling behavior, particularly when they incorporate ionizable functional groups like carboxyl or amino groups. researchgate.net The degree of swelling is intricately linked to the pH of the surrounding medium due to the protonation or deprotonation of these functional groups.

At low pH values, acidic groups such as carboxylic acid (-COOH) remain protonated, leading to a more compact hydrogel structure with a lower swelling ratio. nih.govnih.gov As the pH increases, these groups deprotonate to form carboxylate ions (-COO-), inducing electrostatic repulsion between the polymer chains. This repulsion forces the network to expand, resulting in a significant increase in the swelling ratio. nih.govmdpi.com Conversely, for hydrogels containing basic groups, swelling is more pronounced at lower pH values where these groups are protonated.

The swelling of hydrogels composed of poly(methacrylic acid-co-acrylamide) and crosslinked with MBA demonstrates this pH-dependent behavior. A considerable increase in swelling is observed when the pH shifts from acidic to basic conditions. nih.gov At a pH below 3.0, the carboxylic groups are protonated, minimizing swelling. nih.gov However, as the pH rises above 4.9, the ionization of carboxylate groups leads to electrostatic repulsion, enhancing the swelling capacity. nih.gov Similarly, poly(acrylic acid) hydrogels crosslinked with MBA reach their maximum swelling at a neutral pH of 7. mdpi.com

The equilibrium swelling ratios for these hydrogels are typically highest at pH values of 6.2 and 7.4 due to the ionization of the carboxylic acid groups. nih.gov The dynamic water uptake of these hydrogels varies significantly with pH, as illustrated in the following table.

Table 1: Effect of pH on the Swelling Capacity of SPHC100 Hydrogel

| pH | Swelling Capacity |

|---|---|

| 1.0 | Low |

| 2.0 | Low |

| 3.0 | Low |

| 4.9 | Moderate |

| 6.2 | High |

This table is based on the findings that at pH 1.0, 2.0, and 3.0, a slight swelling capacity was observed, which increased as the pH exceeded 4.9, with high values at 6.2 and 7.4. nih.gov

Temperature-Responsive Swelling of N,N'-Methylenebisacrylamide Hydrogels

Hydrogels crosslinked with N,N'-Methylenebisacrylamide can be engineered to be temperature-sensitive by incorporating thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). mdpi.com These hydrogels exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). mdpi.comnih.gov Below the LCST, the hydrogel is in a swollen, hydrophilic state, while above this temperature, it collapses and expels water, becoming hydrophobic. mdpi.comucf.edu

The swelling behavior of these hydrogels can be controlled by altering the chemical composition, such as the ratio of monomers and crosslinkers. nih.gov For instance, in hydrogels made from N-t-butylacrylamide (TBA) and acrylamide, those with 40-60% TBA exhibit a swelling-deswelling transition in water depending on the temperature. itu.edu.tr A hydrogel with 60% TBA shows a deswelling transition between 10°C and 28°C, while a 40% TBA gel begins to deswell around 20°C. itu.edu.tr

The equilibrium swelling ratio (ESR) is a key parameter for characterizing thermo-responsive hydrogels and is defined as the ratio of the weight of the water-swollen state to the weight of the dehydrated state. mdpi.com The ESR of these hydrogels shows a distinct transition at the LCST, which is approximately 30°C for some systems. mdpi.com

Table 2: Temperature-Dependent Swelling of a Thermo-responsive Hydrogel

| Temperature (°C) | Equilibrium Swelling Ratio (ESR) |

|---|---|

| 6 | 18.6 |

| 20 | > 13.3 |

| 30 | ~ Transition Point |

| 40 | < 2.0 |

This table is synthesized from data indicating an ESR of 18.6 at 6°C, a transition around 30°C, and an ESR of 1.2 at 50°C for a system without tannic acid. The value at 20°C is an approximation based on the transition range. mdpi.com

Impact of Ionic Strength and Solvent Composition on N,N'-Methylenebisacrylamide Hydrogel Swelling

The swelling behavior of N,N'-Methylenebisacrylamide crosslinked hydrogels is also significantly influenced by the ionic strength and composition of the surrounding solvent. mdpi.com For ionic hydrogels, an increase in the ionic strength of the external solution generally leads to a decrease in the equilibrium swelling ratio. itu.edu.tr This phenomenon is attributed to a reduction in the osmotic pressure difference between the interior of the hydrogel and the external solution. itu.edu.tr

The presence of salts in the aqueous solution can shield the fixed charges on the polymer chains, which diminishes the electrostatic repulsion and results in the contraction of the hydrogel network. mdpi.com The effect of ionic strength is most pronounced when the ionizable groups are fully dissociated. mdpi.com At very low or very high pH values, where ion association is dominant, the impact of ionic strength on swelling is minimal. mdpi.com

Different ions can have specific effects on hydrogel swelling, often following the Hofmeister series. nih.gov Kosmotropic ions (water-structure makers) can lead to a reduction in water mobility within the gel and a decrease in pore size, while chaotropic ions (water-structure breakers) can have the opposite effect. nih.gov

The composition of the solvent also plays a crucial role. For example, some hydrogels exhibit reentrant swelling behavior in dimethylsulfoxide (DMSO)–water mixtures, where they first deswell and then reswell as the DMSO concentration is increased. itu.edu.tr

Table 3: Effect of NaCl Concentration on the Equilibrium Volume Swelling Ratio (qv) of AAm/NaAc Hydrogels

| NaCl Concentration (M) | Equilibrium Volume Swelling Ratio (qv) |

|---|---|

| 0 (Water) | High |

| 10⁻³ | Decreased |

| 10⁻² | Further Decreased |

| 10⁻¹ | Low / Slight Increase |

This table is based on the general trend that the swelling ratio decreases sharply up to a 10⁻² M NaCl concentration and then slows down or slightly increases between 10⁻¹ M and 1 M. itu.edu.tr

Hydrolytic Stability of N,N'-Methylenebisacrylamide Crosslinked Hydrogels

The long-term stability of hydrogels crosslinked with N,N'-Methylenebisacrylamide is a critical factor for their application, and this is largely determined by the hydrolytic stability of the amide bonds within the crosslinker.

Degradation Mechanisms of Amide Bonds in N,N'-Methylenebisacrylamide Hydrogels

The amide bonds in N,N'-Methylenebisacrylamide are susceptible to hydrolysis, particularly under strong acidic or alkaline conditions and at elevated temperatures. nih.govresearchgate.net This degradation can lead to the cleavage of the crosslinks, ultimately causing the hydrogel to lose its three-dimensional structure and liquefy. nih.gov

Under alkaline conditions, the amide groups can undergo hydrolysis, which is a slow process but can significantly impact the durability of the hydrogel. nih.gov Studies have shown that under accelerated aging at 60°C in a highly alkaline solution, hydrogels crosslinked with MBA eventually turn liquid. nih.gov The degradation of the crosslinking points is the primary reason for this liquefaction. nih.gov

At high temperatures, the instability of polyacrylamide hydrogels crosslinked with MBA is mainly due to the rupture of both the polymer chains and the crosslinker chains. acs.orgnih.gov The cleavage of the crosslinker chains is initiated by the hydrolysis of the carbonyl carbon of the amide group, followed by an attack on the methylene carbon by the aqueous solution. acs.orgnih.gov This disruption of the network structure leads to a decrease in the crosslinking density and a loss of the hydrogel's mechanical integrity. nih.gov

Strategies for Enhancing the Persistence of N,N'-Methylenebisacrylamide Hydrogel Systems

Several strategies can be employed to improve the stability and persistence of hydrogel systems crosslinked with N,N'-Methylenebisacrylamide.

Optimizing Crosslinker Concentration: Increasing the concentration of MBA can enhance the crosslinking density, which in turn improves the thermal stability of the hydrogel. nih.gov A higher crosslinking degree can better maintain the structural integrity of the gel when subjected to stress. cdnsciencepub.commdpi.com

Incorporation of More Stable Comonomers: The stability of the hydrogel can be enhanced by copolymerizing with more stable monomers that can protect the MBA crosslinks from hydrolysis.

Use of Alternative Crosslinkers: For applications requiring high stability, especially in alkaline environments, replacing MBA with more hydrolytically stable crosslinkers can be a viable strategy. nih.gov For instance, certain tetraallyl crosslinkers have shown greater resistance to alkaline hydrolysis compared to MBA. nih.gov

Controlling Environmental Conditions: Since degradation is often accelerated by high temperatures and extreme pH, controlling these environmental factors can prolong the lifespan of the hydrogel.

Post-synthesis Modifications: Introducing additional crosslinks or modifying the polymer network after the initial synthesis can also enhance the stability of the hydrogel.

By implementing these strategies, the persistence of N,N'-Methylenebisacrylamide hydrogel systems can be significantly improved, expanding their utility in various applications.

Table of Compounds

| Compound Name |

|---|

| N,N'-Methylenebisacrylamide |

| N,N'-Methylenebis(N-ethenylacetamide) |

| Acrylamide |

| Methacrylic acid |

| N-isopropylacrylamide |

| N-t-butylacrylamide |

| Poly(methacrylic acid-co-acrylamide) |

| Poly(acrylic acid) |

| Poly(N-isopropylacrylamide) |

| Dimethylsulfoxide |

Advanced Chemical Reactivity of N,n Methylenebisacrylamide Beyond Polymerization

Diels-Alder Reactions of N,N'-Methylenebisacrylamide

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile. wikipedia.org

N,N'-Methylenebisacrylamide serves as an effective dienophile in Diels-Alder reactions. The electron-withdrawing nature of the amide groups decreases the electron density of the carbon-carbon double bonds, making them "electron-poor." This characteristic enhances its reactivity towards electron-rich dienes. youtube.com As MBA possesses two ethenyl (vinyl) groups, it can function as a bifunctional dienophile, capable of reacting with two equivalents of a diene.

A notable example of MBA's reactivity as a dienophile is its reaction with electron-rich dienes, such as cyclopentadiene, to yield the corresponding norbornene adducts. This [4+2] cycloaddition reaction leads to the formation of a bicyclic system with a high degree of stereochemical control. wikipedia.org

Table 1: Diels-Alder Reaction of N,N'-Methylenebisacrylamide with Cyclopentadiene

| Reactant 1 | Reactant 2 | Product Type |

| N,N'-Methylenebisacrylamide | Cyclopentadiene | Norbornene Adduct |

Nucleophilic Addition Reactions to Ethenyl Groups of N,N'-Methylenebisacrylamide

The electron-deficient nature of the vinyl groups in N,N'-Methylenebisacrylamide makes them susceptible to attack by nucleophiles in a process known as nucleophilic addition or Michael addition.

Nucleophiles such as alcohols, amines, and thiols can add across the activated double bonds of MBA. This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. Thiols, in particular, are very effective nucleophiles for this type of reaction. researchgate.netresearchgate.net

Due to its bifunctional nature, the reaction of N,N'-Methylenebisacrylamide with nucleophiles can lead to a mixture of products. Depending on the stoichiometry and reaction conditions, both mono- and disubstituted adducts can be formed. nih.gov In the monosubstituted product, the nucleophile has added to only one of the two vinyl groups, while in the disubstituted product, addition has occurred at both sites.

Table 2: Nucleophilic Addition to N,N'-Methylenebisacrylamide

| Nucleophile | Product Type | Description |

| Alcohols (R-OH) | Mono- and Disubstituted Ether | Addition of an alkoxide to one or both vinyl groups. |

| Amines (R-NH2) | Mono- and Disubstituted Amine | Addition of an amine to one or both vinyl groups. |

| Thiols (R-SH) | Mono- and Disubstituted Thioether | Addition of a thiol to one or both vinyl groups. |

Reactions of N,N'-Methylenebisacrylamide with Formaldehyde (B43269) at Amide Nitrogens under Basic Conditions

Under basic conditions, N,N'-Methylenebisacrylamide can undergo further reaction with formaldehyde. This reaction occurs at the amide nitrogen atoms, which possess a lone pair of electrons and can act as nucleophiles. The reaction results in the formation of N-hydroxymethyl derivatives. This process is a key step in the synthesis of various amino resins when similar reactions are carried out with urea (B33335) and formaldehyde. mdpi.com

Specifically, the reaction of MBA with formaldehyde under basic conditions yields N-hydroxymethyl,N,N'-methylenebisacrylamide.

Table 3: Reaction of N,N'-Methylenebisacrylamide with Formaldehyde

| Reactant 1 | Reactant 2 | Conditions | Product |

| N,N'-Methylenebisacrylamide | Formaldehyde | Basic | N-hydroxymethyl,N,N'-methylenebisacrylamide |

Theoretical and Computational Investigations of N,n Methylenebisacrylamide Systems

Quantum Chemical Calculations on N,N'-Methylenebis(N-ethenylacetamide) Reactivity

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and reactivity of molecules like N,N'-Methylenebis(N-ethenylacetamide). These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's frontier molecular orbitals and charge distribution, which are key to understanding its role in polymerization and crosslinking.

Electronic Structure Analysis of N,N'-Methylenebis(N-ethenylacetamide)

The reactivity of N,N'-Methylenebis(N-ethenylacetamide) is largely governed by its electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. In the context of free-radical polymerization, the interaction of these frontier orbitals with a radical species is a critical step in the initiation and propagation of the polymer chain.

The vinyl groups of MBAm are the primary sites of reaction. The π-orbitals of the carbon-carbon double bonds are typically the HOMO, making them susceptible to attack by electrophilic radicals. The LUMO, conversely, is often a π* anti-bonding orbital, which can accept an electron, leading to the formation of a new covalent bond and the propagation of the radical center. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

DFT calculations can provide a quantitative picture of the electron density distribution across the MBAm molecule. The carbonyl groups adjacent to the vinyl moieties are electron-withdrawing, which influences the electron density of the double bonds and affects their reactivity. This polarization of the molecule is a key factor in its copolymerization behavior with other monomers, such as acrylamide (B121943).

Computational Modeling of Polymerization and Crosslinking Pathways Involving N,N'-Methylenebis(N-ethenylacetamide)

Computational models have been developed to simulate the free-radical crosslinking copolymerization of acrylamide and N,N'-Methylenebis(N-ethenylacetamide). acs.org These models, often based on Flory's gelation theory, can predict the evolution of the polymer network structure. acs.org They account for various reaction pathways, including:

Propagation: The addition of a monomer to a growing polymer chain radical.

Crosslinking: The reaction of a pendant vinyl group on a polymer chain with a radical center on another chain, leading to the formation of a crosslink.

Intramolecular Cyclization: The reaction of a radical center with a pendant vinyl group on the same polymer chain, forming a cyclic structure.

These models have revealed that intramolecular cyclization is a significant competing reaction to crosslinking, particularly at lower monomer concentrations. acs.org The interplay between these reactions is crucial in determining the final network topology and, consequently, the material's properties. acs.org By comparing model predictions with experimental data, such as swelling ratios, researchers can evaluate and refine the rate constants for these different reaction pathways. acs.org

Molecular Dynamics Simulations of N,N'-Methylenebis(N-ethenylacetamide) Crosslinked Networks

Molecular dynamics (MD) simulations offer a powerful lens to investigate the structure, dynamics, and mechanical properties of polymer networks crosslinked with N,N'-Methylenebis(N-ethenylacetamide) at an atomistic or coarse-grained level. These simulations can bridge the gap between the molecular-level architecture of the network and its macroscopic behavior.

Prediction of Network Formation and Dynamics

MD simulations can be employed to model the process of network formation, providing insights into the spatial distribution of crosslinks and the resulting network topology. By simulating the movement and interaction of monomers, crosslinkers, and initiators over time, it is possible to observe the growth of polymer chains and the formation of a three-dimensional network.

These simulations are instrumental in understanding the dynamics within the hydrogel network. For instance, they can be used to study the diffusion of water molecules through the polymer matrix, which is fundamental to the swelling and transport properties of the hydrogel. The dynamics of the polymer chains themselves, including their conformational changes and mobility, can also be investigated, providing a molecular-level understanding of the material's viscoelastic properties.

Correlation Between Simulated Network Structures and Macroscopic Properties

A key strength of MD simulations is their ability to establish correlations between the simulated network structure and experimentally observable macroscopic properties. For example, the simulated crosslink density can be directly related to the mechanical properties of the hydrogel, such as its elastic modulus. mdpi.com

Simulations have shown that the water content within the hydrogel is a critical determinant of its elastic response, with lower water content leading to enhanced tensile and shear properties. researchgate.net By systematically varying parameters such as the crosslinker concentration in the simulations, researchers can predict how these changes will affect the material's stiffness, swelling behavior, and transport properties. mdpi.comresearchgate.net

The following interactive data table summarizes the correlation between the concentration of N,N'-Methylenebis(N-ethenylacetamide) (represented as %C) and the tensile elastic modulus of polyacrylamide hydrogels, as determined from experimental studies that are complemented by computational models. mdpi.com

| Crosslinker Concentration (%C) | Tensile Elastic Modulus (kPa) | Corresponding Soft Tissue mdpi.com |

| 1.0 | 1.8 ± 0.2 | Brain |

| 1.5 | 4.1 ± 0.3 | Fat |

| 2.0 | 7.9 ± 0.5 | Relaxed Muscle |

| 2.5 | 13.6 ± 0.9 | Liver |

| 3.0 | 21.8 ± 1.5 | Arterial Wall |

| 3.5 | 33.1 ± 2.1 | Contracted Muscle |

| 4.0 | 48.2 ± 3.0 | Gland |

| 4.5 | 67.8 ± 4.2 | Cartilage |

| 5.0 | 92.5 ± 5.8 | Tendon |

This table illustrates how adjusting the crosslinker concentration allows for the tuning of the hydrogel's mechanical properties to mimic a wide range of biological tissues. mdpi.com

By providing a molecular-level understanding of these relationships, MD simulations serve as a valuable predictive tool in the rational design of hydrogels with tailored properties for specific applications.

Specialized Applications of N,n Methylenebisacrylamide in Scientific Methodologies and Materials Research

Polyacrylamide Gel Electrophoresis (PAGE) Applications of N,N'-Methylenebisacrylamide

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in biochemistry and molecular biology for the separation of proteins and nucleic acids. The polyacrylamide gel acts as a sieving matrix, and its properties are critically determined by the concentration of both acrylamide (B121943) and the cross-linker, N,N'-methylenebisacrylamide. thermofisher.com

In protein electrophoresis, such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), N,N'-methylenebisacrylamide is essential for creating the gel matrix that separates proteins based on their molecular weight. The cross-links formed by N,N'-methylenebisacrylamide create a network of pores within the gel. When an electric current is applied, proteins (denatured and coated with a negative charge by SDS) migrate through these pores. thermofisher.com Smaller proteins move more easily and quickly through the porous matrix than larger proteins, enabling effective separation by size. thermofisher.com The rigidity and stability conferred by the cross-linker are crucial for the gel's handling and the resolution of the separation.

Similarly to protein analysis, N,N'-methylenebisacrylamide is a key component in polyacrylamide gels used for the electrophoretic separation of nucleic acids like DNA and RNA. While agarose (B213101) gels are suitable for separating large nucleic acid fragments, polyacrylamide gels offer superior resolution for smaller fragments, capable of separating molecules that differ by just a single base pair. nationaldiagnostics.com The precise control over pore size afforded by adjusting the N,N'-methylenebisacrylamide concentration allows for the high-resolution analysis required in techniques such as DNA sequencing and the analysis of small RNA molecules. nbinno.comnationaldiagnostics.com

The effective pore size of a polyacrylamide gel, which dictates its sieving properties and electrophoretic resolution, is determined by two main parameters: the total monomer concentration (%T) and the cross-linker concentration (%C). nationaldiagnostics.com

%T: The total concentration of both acrylamide and N,N'-methylenebisacrylamide. Higher %T values result in a tighter gel matrix with smaller pores, which is ideal for separating smaller molecules. nationaldiagnostics.com

%C: The percentage of the total monomer that is the cross-linker, N,N'-methylenebisacrylamide. nationaldiagnostics.com

The relationship between the cross-linker concentration and pore size is complex. A minimum pore size is typically achieved when the %C is around 5%. Increasing the cross-linker concentration beyond this point can lead to the formation of non-homogeneous bundles of polymer chains, which paradoxically increases the effective pore size. nationaldiagnostics.com Conversely, decreasing the cross-linker concentration results in a more open pore structure. nationaldiagnostics.com This ability to precisely manipulate the gel's porosity by adjusting the ratio of acrylamide to N,N'-methylenebisacrylamide is fundamental to optimizing the separation of specific biomolecules. nbinno.com

Table 1: Effect of N,N'-Methylenebisacrylamide Concentration on Polyacrylamide Gel Properties This table illustrates the general relationship between the total monomer concentration (%T), cross-linker concentration (%C), and the resulting gel characteristics for separating different sizes of biomolecules. The specific pore sizes are illustrative approximations.

| %T (Total Monomer) | %C (Cross-linker) | Acrylamide:Bis-acrylamide Ratio | Approximate Pore Size | Typical Application |

| Low (e.g., 4%) | Low (e.g., 2.5%) | 39:1 | Large | Separation of very large proteins or nucleic acids |

| Medium (e.g., 8%) | Medium (e.g., 5%) | 19:1 | Medium | General purpose protein separation (SDS-PAGE) |

| High (e.g., 15%) | Medium (e.g., 5%) | 19:1 | Small | Separation of small proteins and peptides |

| Very High (e.g., 20%) | High (e.g., 5%) | 19:1 | Very Small | Analysis of small nucleic acids, oligonucleotides |

N,N'-Methylenebisacrylamide in Chromatographic Separation Media

Beyond electrophoresis, N,N'-methylenebisacrylamide is used in the fabrication of monolithic stationary phases for chromatography. wikipedia.orgacs.org These are continuous, porous polymer structures created within a column. By controlling the polymerization conditions, including the concentration of N,N'-methylenebisacrylamide and the composition of porogens (solvents that create the porous structure), materials with specific pore sizes and surface characteristics can be developed. acs.org For instance, poly(acrylamide-co-N,N'-methylenebisacrylamide) monoliths have been optimized for hydrophilic-interaction chromatography (HILIC) of intact proteins. acs.org The cross-linked structure provides the mechanical stability needed to withstand the pressures of high-performance liquid chromatography (HPLC). wikipedia.org

Fabrication of Scaffolds for Tissue Engineering Research

In the field of tissue engineering, N,N'-methylenebisacrylamide is used to create hydrogel scaffolds. nbinno.com These water-swollen polymer networks provide a three-dimensional, supportive matrix that can mimic the natural extracellular environment, promoting cell growth and tissue regeneration. chemicalbook.com The properties of these hydrogels, such as their mechanical stiffness, porosity, and swelling behavior, can be tailored by adjusting the concentration of the N,N'-methylenebisacrylamide cross-linker. cdnsciencepub.com This control is crucial for creating scaffolds that meet the specific requirements of different cell types and tissue applications.

Development of Matrices for Controlled Release Studies in Research Models